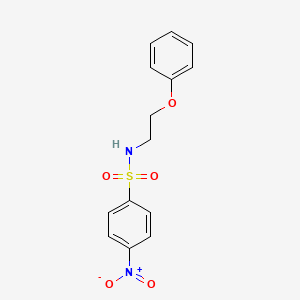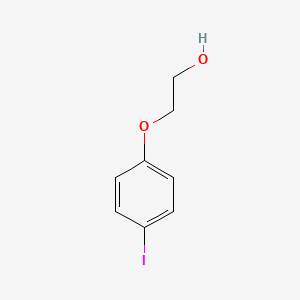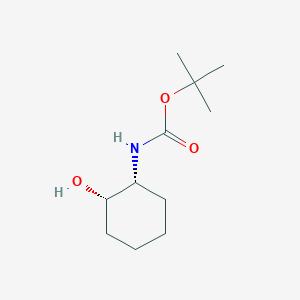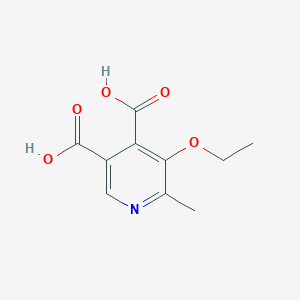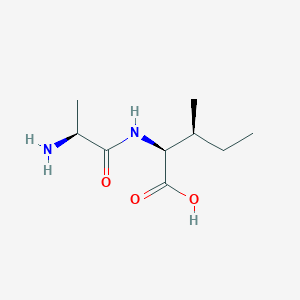
Ala-ile
Overview
Description
“Ala-Ile”, also known as “Alanylisoleucine” or “AI”, is a dipeptide that consists of two amino acids, alanine and isoleucine, linked by a peptide bond . It’s a part of the class of organic compounds known as dipeptides .
Synthesis Analysis
The synthesis of Ala-Ile involves various methods. One such method involves the use of selectively labeled amino acid precursors (Ile, Leu, Val) or the addition of selectively labeled amino acids (Ala, Met, Thr) .
Molecular Structure Analysis
The molecular structure of Ala-Ile has been investigated through atomistic simulations and experiments . These studies have examined the structural and conformational properties of Ala-Ile in water and methanol solvents .
Chemical Reactions Analysis
The chemical reactions involving Ala-Ile are complex and involve various factors. For instance, the reaction of urea and amino acids (AAs) generates carbamoyl amino acids (CAA) along with the release of NH3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ala-Ile have been studied in detail. For instance, the effect of temperature on the formed structures is found to be small, from both simulation and experiments, when temperature varies from 278 to 300 K .
Scientific Research Applications
1. Structural and Conformational Properties in Solvents
Alanine-Isoleucine (Ala-Ile) has been extensively studied for its structural and conformational properties. Research by Rissanou et al. (2020) examined Ala-Ile in water and methanol solvents, combining simulation and experimental methods. This study provides insights into the self-assembly propensity of Ala-Ile in aqueous solutions, highlighting its significance in the field of molecular dynamics and material science (Rissanou et al., 2020).
2. Molecular Structure and Dynamics in Proteins
Alanine methyl groups, including those in Ala-Ile dipeptides, serve as valuable NMR probes for understanding the molecular structure and dynamics in high-molecular-weight proteins. A study by Godoy‐Ruiz et al. (2010) demonstrates the utility of Ala(β) methyl groups in revealing the ordering and structural details of proteins, which is crucial in protein chemistry and enzymology (Godoy‐Ruiz et al., 2010).
3. Applications in Medical Research
The dipeptide Ala-Ile, as part of larger peptide structures, is involved in various medical research applications. For instance, the study of parathyroid hormone-related proteins containing Ala substituted for Ile provides insights into adenylate cyclase activity and receptor binding. This research by Barden et al. (1997) has implications in understanding hormonal interactions and potential therapeutic applications (Barden et al., 1997).
4. Biochemical Characterization in Health Conditions
The presence of Ala-Ile and its related compounds in biochemical profiles can be indicative of certain health conditions. A study by Malik et al. (2015) found raised levels of alanine and isoleucine/leucine/valine in coronary artery disease patients, suggesting their potential as biomarkers in cardiovascular research (Malik et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ala-Ile, a dipeptide composed of the amino acids alanine and isoleucine, has been shown to have a significant impact on various biological targets. As a small signaling molecule, it has been shown to enhance plant growth under abiotic stress . It is also a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme , which play crucial roles in various biological processes.
Mode of Action
The mode of action of Ala-Ile involves its interaction with its targets and the resulting changes. For instance, in the case of plants, Ala-Ile is metabolically converted to protoporphyrin IX (PpIX), which accumulates in the skin . This conversion is part of the compound’s interaction with its targets, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by Ala-Ile are primarily related to the synthesis of tetrapyrroles. After Ala-Ile biosynthesis, two Ala-Ile molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This pathway, known as the C5 pathway, starts from glutamic acid, which is produced by the TCA cycle .
Pharmacokinetics
Studies on similar compounds suggest that ala-ile is likely to be rapidly absorbed and eliminated . This suggests that Ala-Ile has good bioavailability, making it effective in exerting its biological effects.
Result of Action
The result of Ala-Ile’s action at the molecular and cellular level is the enhancement of key physiological and biochemical processes. For instance, in plants, the exogenous application of Ala-Ile has been shown to enhance photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium . .
Action Environment
The action, efficacy, and stability of Ala-Ile can be influenced by various environmental factors. For example, the self-assembly propensity of Ala-Ile in aqueous solutions has been studied, and it has been found that the strength of the self-assembly propensity of Ala-Ile is greater than that of Ala-Ala but less than that of Phe-Phe . This suggests that the environment in which Ala-Ile is present can significantly influence its action and efficacy.
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-ile | |
CAS RN |
29727-65-9 | |
| Record name | Alanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




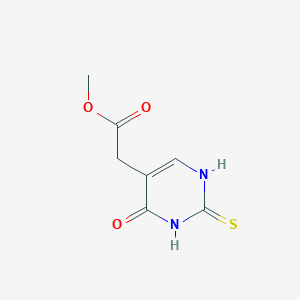
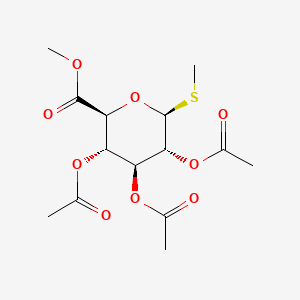
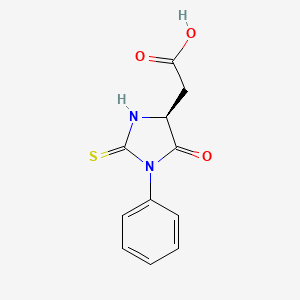
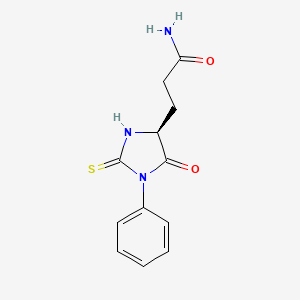

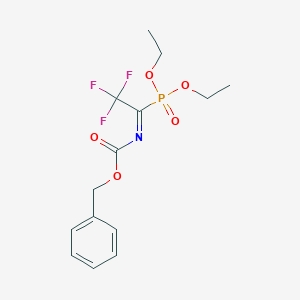
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
